4-(Cyclohexyloxy)phenol
Overview
Description
4-(Cyclohexyloxy)phenol is an organic compound with the molecular formula C12H16O2 It consists of a phenol group substituted with a cyclohexyloxy group at the para position
Mechanism of Action
Target of Action
Phenolic compounds are known for their antioxidant properties, often acting as free radical scavengers and metal chelators . They can also affect cell signaling pathways and gene expression .
Mode of Action
Phenolic compounds, in general, exert their effects mainly through their free radical scavenging and metal chelating properties . They can also interact with cell signaling pathways and affect gene expression . For instance, they can interfere with bacterial cell wall synthesis, DNA replication, or enzyme production .
Biochemical Pathways
Phenolic compounds are known to regulate several biochemical pathways. They can activate antioxidant responses using the Nrf2 (nuclear erythroid factor 2), inhibit cyclooxygenase 2 (COX-2) and cytokines with the help of NF-kB (nuclear factor-kappa B), modulate cell survival or apoptosis, and enhance the activity of biological antioxidants and antioxidant enzymes
Pharmacokinetics
One study found that related compounds, such as 4-(cyclohexyloxy) benzoic acid ureas, showed higher plasma concentrations and more drug-like properties . This suggests that 4-(Cyclohexyloxy)phenol might have similar properties, but more research is needed to confirm this.
Result of Action
Phenolic compounds are known to have beneficial effects in oxidative stress by regulating several pathways . They can control oxidative stress and have been linked to health benefits such as reduced risk of chronic diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Cyclohexyloxy)phenol can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution reaction of phenol with cyclohexyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide at elevated temperatures.
Another method involves the Williamson ether synthesis, where phenol is reacted with cyclohexyl chloride in the presence of a strong base like sodium hydride. This reaction also takes place in an organic solvent such as tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound often involves the catalytic hydrogenation of 4-phenoxyphenol using a nickel-based catalyst. The reaction is carried out at high temperatures and pressures to achieve high yields and selectivity.
Chemical Reactions Analysis
Types of Reactions
4-(Cyclohexyloxy)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like sodium dichromate or potassium permanganate.
Reduction: The compound can be reduced to form cyclohexanol derivatives using reducing agents such as sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the phenol group. Common reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions
Oxidation: Sodium dichromate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Quinones.
Reduction: Cyclohexanol derivatives.
Substitution: Halogenated, nitrated, or sulfonated phenol derivatives.
Scientific Research Applications
4-(Cyclohexyloxy)phenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Phenol: The parent compound of 4-(Cyclohexyloxy)phenol, known for its antiseptic properties.
Cyclohexanol: A related compound with a hydroxyl group attached to a cyclohexane ring.
4-Phenoxyphenol: A similar compound with a phenoxy group instead of a cyclohexyloxy group.
Uniqueness
This compound is unique due to the presence of both a phenol and a cyclohexyloxy group, which imparts distinct chemical and physical properties. The cyclohexyloxy group enhances the compound’s lipophilicity, making it more suitable for applications involving lipid membranes and hydrophobic environments.
Properties
IUPAC Name |
4-cyclohexyloxyphenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h6-9,11,13H,1-5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTDAKOHTLSGIIA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC2=CC=C(C=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10544485 | |
Record name | 4-(Cyclohexyloxy)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10544485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42873-96-1 | |
Record name | 4-(Cyclohexyloxy)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10544485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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